8-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
8-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. The compound contains a trifluoromethyl group, a pyrrolidinylsulfonyl moiety, and a triazolopyridine core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a radical initiator.
Attachment of the Pyrrolidinylsulfonyl Moiety: This step involves the sulfonylation of the triazolopyridine core with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and material science.
Mechanism of Action
The mechanism of action of 8-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the triazolopyridine core facilitates its interaction with biological macromolecules. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and pyridine core but lack the triazolo and sulfonyl moieties.
Sulfonylpyrrolidine Derivatives: These compounds contain the sulfonylpyrrolidine moiety but differ in the core structure and additional functional groups.
Uniqueness
The uniqueness of 8-(pyrrolidine-1-sulfonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one lies in its combination of structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability, while the triazolopyridine core provides a versatile platform for further functionalization.
Properties
IUPAC Name |
8-pyrrolidin-1-ylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3S/c19-18(20,21)14-6-3-5-13(11-14)12-25-17(26)24-10-4-7-15(16(24)22-25)29(27,28)23-8-1-2-9-23/h3-7,10-11H,1-2,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUOGZYHFBRSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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